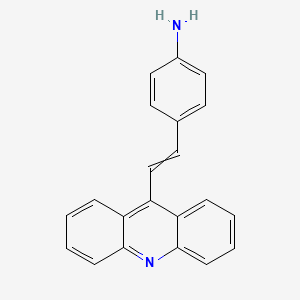

9-(4-Aminostyryl)acridine

Description

Properties

Molecular Formula |

C21H16N2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-(2-acridin-9-ylethenyl)aniline |

InChI |

InChI=1S/C21H16N2/c22-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)23-21-8-4-2-6-19(17)21/h1-14H,22H2 |

InChI Key |

KIYQJAYCIBPURM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=CC=C(C=C4)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Amsacrine and Amino Acid-Modified Acridines

Amsacrine, a clinical anticancer agent, features an acridine core linked to a methanesulfonamide side chain. It intercalates DNA and inhibits topoisomerase IIα (IC₅₀ = 16 μM). In contrast, 9-(4-Aminostyryl)acridine lacks the methanesulfonamide group but incorporates a styryl-amino side chain. Derivatives like compounds 6–9 from exhibit comparable topoisomerase IIα inhibition (IC₅₀ = 13–16 μM) but differ in mechanism: only compound 7 (with a methoxypropyl side chain) retains DNA intercalation, while others induce apoptosis via non-intercalative pathways.

Styryl-Substituted Acridines

- 9-Styrylacridine Derivatives: synthesizes four styrylacridines with varying substituents (methyl, methoxy, dimethylamino). The 4-N,N-dimethylaminostyryl analog shows a significantly higher melting point (260–262°C) compared to unsubstituted styrylacridine (186–188°C), indicating enhanced molecular rigidity and stabilization via the amino group’s electron-donating effects. Such modifications could improve DNA-binding kinetics in this compound .

- 9-[(E)-2-Phenylethenyl]acridine (1): This compound () intercalates calf thymus DNA with strong UV-Vis hypochromicity (35% at 260 nm) and fluorescence quenching, attributed to the styryl group’s extended conjugation. The addition of a 4-amino substituent in this compound may further enhance DNA affinity through electrostatic interactions with phosphate backbones .

Phenylaminoacridines

9-(Phenylamino)acridines () are renowned for their DNA intercalation and topoisomerase II inhibition. However, the rigid phenylamino linkage restricts conformational flexibility. Additionally, the para-amino group may mimic the protonatable amine in amsacrine, facilitating ionic interactions with DNA .

Antileishmanial Acridines

7-Substituted 9-amino-2-methoxyacridines () exhibit multitarget antileishmanial activity via DNA intercalation and disruption of nuclear membranes. The styryl group in this compound could similarly promote chromatin interaction but with improved solubility due to the amino group’s hydrophilicity .

Pharmacokinetic and Toxicity Profiles

- Amsacrine: Limited by cardiotoxicity and myelosuppression due to reactive metabolite formation.

- 9-(Phenylamino)acridines: Moderate hepatotoxicity reported in preclinical models, possibly mitigated in styryl derivatives due to altered metabolism .

Q & A

Q. How can researchers optimize the synthesis of 9-(4-Aminostyryl)acridine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions starting from acridine derivatives. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing styryl groups at the 9-position . Greener solvents (e.g., ethanol/water mixtures) and mild conditions reduce side reactions and improve yields. Nucleophilic substitution at the 9-position of acridine precursors (e.g., 9-chloroacridine) with 4-aminostyryl reagents is critical; reaction monitoring via TLC ensures intermediate purity . Post-synthesis purification using column chromatography or recrystallization enhances final product purity.

Q. What techniques are recommended for characterizing the structural conformation of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions and electronic environments .

- X-ray Crystallography : Resolves crystal packing, π-π stacking interactions, and bond angles (e.g., as demonstrated for anthracene-pyridine analogs) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- UV-Vis and Fluorescence Spectroscopy : Confirm conjugation effects and electronic transitions related to the styryl group .

Q. What is the proposed mechanism for DNA interaction by this compound derivatives?

- Methodological Answer : The planar acridine core intercalates between DNA base pairs, while the 4-aminostyryl group enhances binding affinity via electrostatic interactions with phosphate backbones . Fluorescence quenching assays (e.g., using ethidium bromide displacement) and circular dichroism (CD) spectroscopy are used to study intercalation kinetics. Molecular docking simulations further predict binding modes and affinity .

Advanced Research Questions

Q. How can fluorescence-based techniques using this compound be optimized for detecting biomolecules like Human Serum Albumin (HSA)?

- Methodological Answer : Modify the 4-aminostyryl substituent to enhance quantum yield and specificity. For example:

Q. How should researchers address contradictions in reported biological activities (e.g., cytotoxicity vs. low efficacy) of this compound derivatives?

- Methodological Answer : Contradictions may arise from variations in:

- Substituent Effects : Compare derivatives with differing substituents (e.g., alkyl vs. aryl groups) using structure-activity relationship (SAR) studies .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) .

- Mechanistic Pathways : Use RNA sequencing or proteomics to identify off-target effects .

- Computational Models : Density Functional Theory (DFT) predicts electronic properties influencing bioactivity .

Q. What computational approaches best predict the binding affinity of this compound with nucleic acids or proteins?

- Methodological Answer :

- Molecular Docking (AutoDock, Schrödinger) : Simulate binding modes and calculate binding energies using nucleic acid/protein crystal structures (e.g., PDB IDs) .

- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-receptor complexes over nanosecond timescales .

- Quantum Mechanical Calculations (DFT) : Evaluate charge distribution and frontier molecular orbitals to rationalize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.